
4,4'-(1,4-Phenylenebis(propane-2,2-diyl))bis(2,6-bis(methoxymethyl)phenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(1,4-Phenylenebis(propane-2,2-diyl))bis(2,6-bis(methoxymethyl)phenol) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylene group linked to two propane-2,2-diyl groups, each of which is further connected to a bis(methoxymethyl)phenol moiety. The presence of multiple functional groups within its structure makes it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,4-Phenylenebis(propane-2,2-diyl))bis(2,6-bis(methoxymethyl)phenol) typically involves multi-step organic reactions. One common approach is the condensation reaction between 1,4-phenylenebis(propane-2,2-diyl) and 2,6-bis(methoxymethyl)phenol under controlled conditions. The reaction may require catalysts such as Lewis acids to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product from any impurities.
化学反応の分析
Types of Reactions
4,4’-(1,4-Phenylenebis(propane-2,2-diyl))bis(2,6-bis(methoxymethyl)phenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized phenols.
科学的研究の応用
4,4’-(1,4-Phenylenebis(propane-2,2-diyl))bis(2,6-bis(methoxymethyl)phenol) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique structural properties.
作用機序
The mechanism of action of 4,4’-(1,4-Phenylenebis(propane-2,2-diyl))bis(2,6-bis(methoxymethyl)phenol) involves its interaction with specific molecular targets and pathways. The phenolic groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various receptors or enzymes. The methoxymethyl groups may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
類似化合物との比較
Similar Compounds
- 4,4’-(propane-2,2-diyl) diphenol
- 4,4’-(propane-2,2-diyl)bis(2-nitrophenol)
- 4,4’-(propane-2,2-diyl)bis(2,6-dinitrophenol)
Uniqueness
Compared to similar compounds, 4,4’-(1,4-Phenylenebis(propane-2,2-diyl))bis(2,6-bis(methoxymethyl)phenol) stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both phenolic and methoxymethyl groups allows for versatile chemical modifications and interactions, making it a valuable compound for various research and industrial purposes.
特性
分子式 |
C32H42O6 |
|---|---|
分子量 |
522.7 g/mol |
IUPAC名 |
4-[2-[4-[2-[4-hydroxy-3,5-bis(methoxymethyl)phenyl]propan-2-yl]phenyl]propan-2-yl]-2,6-bis(methoxymethyl)phenol |
InChI |
InChI=1S/C32H42O6/c1-31(2,27-13-21(17-35-5)29(33)22(14-27)18-36-6)25-9-11-26(12-10-25)32(3,4)28-15-23(19-37-7)30(34)24(16-28)20-38-8/h9-16,33-34H,17-20H2,1-8H3 |
InChIキー |
BSPXXNZHURUULC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC(=C(C(=C2)COC)O)COC)C3=CC(=C(C(=C3)COC)O)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



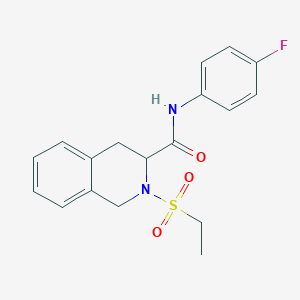
![Methyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12502634.png)
![4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B12502644.png)
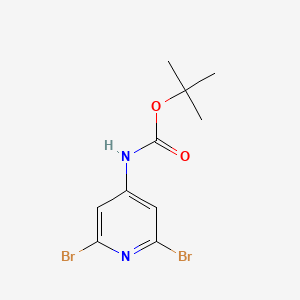
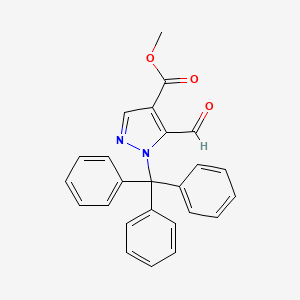
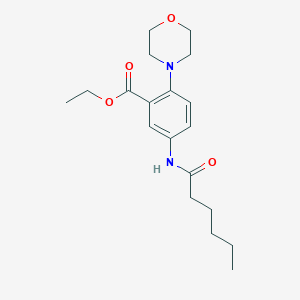

![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12502660.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B12502662.png)
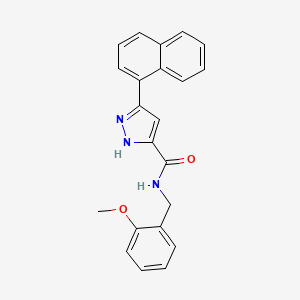

![(3R,5S,7s)-4-(morpholin-4-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol](/img/structure/B12502675.png)
![4-chloro-3-({(E)-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}amino)benzoic acid](/img/structure/B12502681.png)
